molecular formula C16H16N2O4 B2641016 N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide CAS No. 672944-64-8

N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide

Cat. No.: B2641016
CAS No.: 672944-64-8
M. Wt: 300.314
InChI Key: AXCSXBBRYAXFJT-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a methoxy (-OCH₃) and nitro (-NO₂) group at the 2- and 5-positions of the phenyl ring, respectively, along with 2,4-dimethyl substituents on the benzamide moiety. Benzamides are widely studied for their pharmacological and industrial applications, including flavor enhancement (e.g., umami receptor agonists) and medicinal uses (e.g., anticonvulsants) . The presence of electron-withdrawing (nitro) and electron-donating (methoxy, methyl) groups in this compound likely influences its electronic properties, solubility, and metabolic stability, making it a candidate for diverse applications.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-4-6-13(11(2)8-10)16(19)17-14-9-12(18(20)21)5-7-15(14)22-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCSXBBRYAXFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Reduction: Formation of N-(2-amino-5-nitrophenyl)-2,4-dimethylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and medicinal chemistry .

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential binding affinity to certain biological targets.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development and screening for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Key Observations:

  • Methyl Groups: The 2,4-dimethyl groups in the target compound may improve lipophilicity (logP ~3–4) compared to S9229 (logP ~2.5), enhancing membrane permeability but possibly slowing metabolic clearance . Methoxy vs. Ethoxy: Ethoxy substituents (as in ) increase steric bulk and lipophilicity compared to methoxy, altering receptor binding and solubility .

Pharmacological and Toxicological Profiles

  • Umami Receptor Agonists (S807/S9229) : These N-alkylbenzamides activate the hTAS1R1/hTAS1R3 receptor at ultra-low concentrations. The target compound lacks the branched alkyl chain critical for umami receptor binding, suggesting divergent applications .
  • Metabolism: S807 and S9229 undergo rapid oxidative metabolism in liver microsomes, primarily via hydroxylation of alkyl chains.
  • Anticonvulsant Analogs () : Methyl-substituted benzamides like D2916 exhibit resistance to metabolic oxidation, a feature shared with the target compound’s 2,4-dimethyl groups. This could enhance its half-life in biological systems .

Biological Activity

N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 258.29 g/mol

The presence of the methoxy and nitro groups on the aromatic ring significantly influences the compound's reactivity and biological properties. These functional groups can enhance solubility and modify interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For example, the nitro group could participate in redox reactions, affecting cellular signaling pathways.
  • Antimicrobial Activity : Investigations have indicated potential antimicrobial properties, suggesting that it may inhibit bacterial growth through interference with metabolic pathways.
  • Anti-inflammatory Effects : There is evidence to suggest that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess potency.

Compound MIC (µg/mL) Target Organisms
This compound32Staphylococcus aureus
64Escherichia coli

Anti-inflammatory Activity

In vitro assays demonstrated that this compound inhibited the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for its anti-inflammatory effects.

Assay Type Inhibition (%) Concentration (µM)
Nitric Oxide Production5010
Pro-inflammatory Cytokine Release4510

Case Studies

  • Cancer Cell Line Studies : In a study involving various cancer cell lines, including breast and colon cancer models, this compound exhibited significant cytotoxicity at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls. Histological examinations revealed decreased proliferation markers in treated tissues.

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide?

  • Methodological Answer : The synthesis typically involves coupling 2-methoxy-5-nitroaniline with 2,4-dimethylbenzoyl chloride using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Alternative routes include forming acid chloride intermediates from 2,4-dimethylbenzoic acid using thionyl chloride, followed by reaction with the aniline derivative under reflux conditions . Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm substituent positions on the benzamide and phenyl rings (e.g., methoxy at C2, nitro at C5) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Ensures purity (>98% for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Carbonic anhydrase inhibition assays using UV-Vis spectroscopy to monitor esterase activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How does the nitro group’s position influence the compound’s electronic properties and receptor binding?

  • Methodological Answer : The para-nitro group (C5) creates a strong electron-withdrawing effect, enhancing electrophilicity at the benzamide carbonyl. Computational studies (DFT calculations) reveal reduced electron density at the amide oxygen, which may improve hydrogen bonding with targets like kinase active sites . Comparative studies with meta-nitro analogs show a 3-fold decrease in carbonic anhydrase inhibition, suggesting positional sensitivity .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) to confirm experimental conditions .
  • Purity Reassessment : Use HPLC-MS to rule out impurities (>99% purity required for reproducibility) .
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) to account for differential expression of target receptors .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the benzamide (e.g., 2,4-dimethyl to 3,5-dimethyl) and nitro/methoxy groups .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like tyrosine kinases or carbonic anhydrase IX .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., nitro group for π-π stacking, methoxy for hydrophobic pockets) .

Q. What mechanistic insights explain its dual activity as an antimicrobial and anticancer agent?

  • Methodological Answer :
  • Proteomics : SILAC-based profiling in S. aureus identifies disruption of cell wall synthesis proteins (e.g., PBP2) .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) in cancer cells reveals caspase-3/7 activation, indicating intrinsic apoptotic pathways .
  • Target Engagement : Surface plasmon resonance (SPR) confirms direct binding to carbonic anhydrase II with KD = 1.2 µM .

Data Analysis and Experimental Design

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤0.1% final concentration) with PBS or cell culture media .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability .
  • pH Adjustment : Solubilize in slightly alkaline buffers (pH 7.4–8.0) to deprotonate the amide group .

Q. What computational tools are recommended for predicting metabolite formation?

  • Methodological Answer :
  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolite prediction .
  • MD Simulations : GROMACS simulations (50 ns) in lipid bilayers assess membrane permeability and metabolic stability .

Q. How to optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors (e.g., Vapourtec) with immobilized catalysts improve yield (85% vs. 65% batch) .
  • Microwave Assistance : Reduce reaction time (30 min vs. 12 hrs) for cyclization steps .

Contradictory Data Resolution

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Methodological Answer :
  • Strain-Specificity : Test clinical vs. lab strains (e.g., MRSA vs. S. aureus ATCC 25923) .
  • Biofilm vs. Planktonic Assays : Use crystal violet staining to assess biofilm disruption, which may explain variability .

Q. How to reconcile divergent IC₅₀ values in cytotoxicity studies?

  • Methodological Answer :
  • P-Glycoprotein Efflux : Inhibit with verapamil (10 µM) to determine if multidrug resistance affects results .
  • Hypoxia Mimicry : Test under low oxygen (1% O2) to assess carbonic anhydrase IX-specific activity .

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